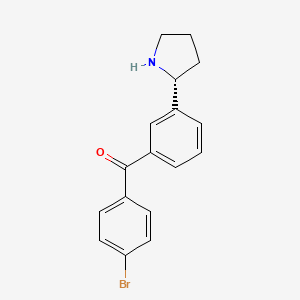
(R)-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone is an organic compound that features a bromophenyl group and a pyrrolidinylphenyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 3-(pyrrolidin-2-yl)phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium complex and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
®-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, ®-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Its structural features may allow it to interact with biological targets, leading to therapeutic effects .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins. Its ability to undergo various chemical reactions makes it valuable for creating materials with specific properties .
Mechanism of Action
The mechanism by which ®-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to specific receptors or enzymes, modulating their activity. The bromophenyl and pyrrolidinylphenyl groups can interact with different sites on the target molecule, leading to changes in its function .
Comparison with Similar Compounds
Similar Compounds
®-3-Pyrrolidinol: Used as a ligand in enantioselective synthesis.
®-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol: Used in asymmetric synthesis.
2-(Pyrrolidin-1-yl)pyrimidines: Known for their pharmacological activity.
Uniqueness
®-(4-Bromophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone is unique due to its combination of a bromophenyl group and a pyrrolidinylphenyl group, which provides distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .
Properties
Molecular Formula |
C17H16BrNO |
|---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
(4-bromophenyl)-[3-[(2R)-pyrrolidin-2-yl]phenyl]methanone |
InChI |
InChI=1S/C17H16BrNO/c18-15-8-6-12(7-9-15)17(20)14-4-1-3-13(11-14)16-5-2-10-19-16/h1,3-4,6-9,11,16,19H,2,5,10H2/t16-/m1/s1 |
InChI Key |
CTDQBCVIWBXHLJ-MRXNPFEDSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675329.png)
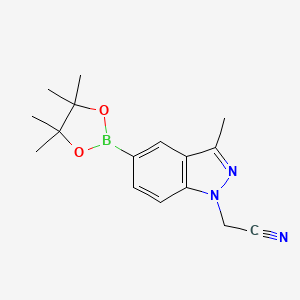
![2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13675341.png)
![4-Iodobenzo[d]thiazol-5-amine](/img/structure/B13675347.png)
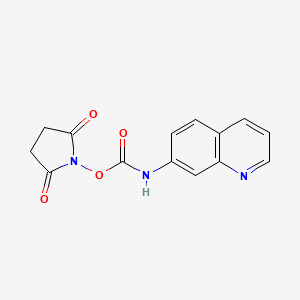
![2-[N-(4,5-Dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]sulfamoyl]phenylboronic Acid](/img/structure/B13675353.png)
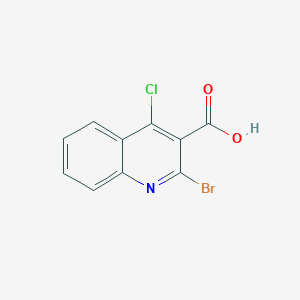


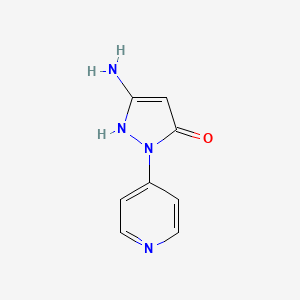
![Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13675403.png)
